5-Azaindole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-azaindole derivatives can be achieved through various innovative approaches. Moustafa and Pagenkopf (2010) reported a cycloaddition reaction between nitriles and donor-acceptor cyclopropanes, followed by SeO2 oxidation, to afford 5-azaindoles in moderate to excellent yields (M. M. Moustafa & B. Pagenkopf, 2010). Similarly, Calvet, Livecchi, and Schmidt (2011) described a palladium-catalyzed heteroannulation of diarylalkynes for synthesizing polysubstituted 5-azaindoles (G. Calvet, M. Livecchi, & Frédéric Schmidt, 2011).

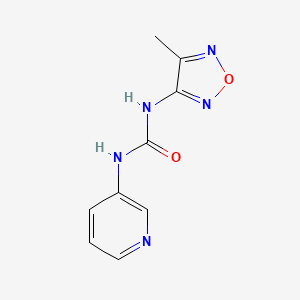

Molecular Structure Analysis

The molecular structure of 5-azaindoles and their derivatives showcases a range of substitution patterns, impacting their physical and chemical properties. The structural diversity of these compounds is evident from their synthesis routes, which allow for various substitutions to be introduced at different positions of the azaindole core.

Chemical Reactions and Properties

Azaindoles engage in numerous chemical reactions, reflecting their utility in diverse synthetic applications. Organometallic methods have expanded the repertoire of reactions applicable to azaindoles, enabling efficient synthesis and functionalization of these compounds (Jinhua J. Song et al., 2007). Additionally, the Hemetsberger-Knittel synthesis provides a route to substituted 5-, 6-, and 7-azaindoles, showcasing the chemical versatility of azaindoles (P. Roy et al., 2005).

Applications De Recherche Scientifique

Synthesis for Pharmaceutical Applications : A new method for the synthesis of 5-azaindole derivatives using a [3+2] dipolar cycloaddition is reported. This method is noted for its suitability for combinatorial applications in the pharmaceutical industry due to its divergent nature and cost-effectiveness (Moustafa & Pagenkopf, 2010).

Treatment of Chronic Pain : The discovery of a this compound CB2 agonist, GSK554418A, for the treatment of chronic pain is detailed. This compound showed high CNS penetration and was efficacious in both acute and chronic joint pain models (Giblin et al., 2009).

Antimycobacterial Agents : Optimization of 1,4-azaindoles as antimycobacterial agents is discussed, leading to potent, metabolically stable compounds with robust pharmacokinetic profiles, demonstrating efficacy in a rat chronic TB infection model (Shirude et al., 2014).

Metal-Catalyzed Synthesis and Functionalization : The synthesis of azaindoles via diverse methods involving metal-catalyzed reactions is explored, highlighting their challenging synthesis and significant bioactivity (Santos, Mortinho, & Marques, 2018).

Therapeutic Efficacy in Pulmonary Hypertension : The therapeutic efficacy of azaindole-1, a novel ROCK inhibitor, is investigated in experimental pulmonary hypertension, showing significant improvements in haemodynamics and right ventricular hypertrophy (Dahal et al., 2010).

Azaindole Therapeutic Agents : A review of the biological activity of azaindole molecules in therapeutically advanced clinical candidates and preclinical drugs is provided. It summarizes the pharmacology and therapeutic applications of various azaindole molecules (Motati, Amaradhi, & Ganesh, 2020).

Inhibitors of p21-Activated Kinase-1 : A series of 4-azaindole-containing p21-activated kinase-1 (PAK1) inhibitors was prepared, aimed at improving physicochemical properties and showing enhanced permeability, improved solubility, and lower plasma protein binding (Lee et al., 2016).

Cytotoxic Agents and Chk1 Inhibitors : The synthesis and evaluation of new 5-azaindolocarbazoles designed for cytotoxic and Chk1 inhibiting properties are discussed, with some compounds showing significant cytotoxicity in cell lines (Lefoix et al., 2008).

Synthesis via Mesoionic Oxazolium 5-Oxides : A synthesis of this compound derivatives is described, involving a 1,3-dipolar cycloaddition reaction, indicating potential applications in complex molecular construction (Hershenson, 1979).

Bioactive Agents : The biological activities of various azaindole analogs are reviewed, highlighting their applications as kinase inhibitors, cytotoxic agents, and in treating Alzheimer's disease, among other applications (Sharma & Anurag, 2019).

Mécanisme D'action

Target of Action

5-Azaindole, a structural isomer of azaindole, is known to be a key pharmacophore in many bioactive compounds . It has been recognized as a privileged structure in biological process modulation, particularly in the field of kinases . Kinases are the primary targets of this compound, and they play a crucial role in various biological processes, including cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

This compound interacts with its targets, primarily kinases, by binding to their ATP active site . This interaction results in the inhibition of kinase activity, thereby modulating the biological processes controlled by these kinases . The exact mode of action can vary depending on the specific kinase target and the structural modifications of the this compound molecule.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those regulated by kinases. For instance, the RAF/MEK/ERK pathway, which is crucial for cell proliferation and survival, can be modulated by this compound-based kinase inhibitors . By inhibiting kinase activity, this compound can disrupt these pathways, leading to downstream effects such as the suppression of cell growth and induction of apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact its bioavailability and therapeutic efficacy . . It’s worth noting that the azaindole core can be used to modulate and finely tune these properties, making it a valuable scaffold in drug design .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of kinase activity. By inhibiting kinases, this compound can suppress cell proliferation, induce apoptosis, and potentially exert anti-cancer effects . These effects can vary depending on the specific kinase target and the cellular context.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the photodynamics of azaindoles, including this compound, have been shown to be influenced by the polarity of the environment . Moreover, the presence of protic media (methanol) can trigger reactive channels (proton transfer) upon electronic excitation, leading to different photodynamical behavior .

Safety and Hazards

Orientations Futures

Due to the interesting biochemical and biophysical properties of various isomeric azaindoles, numerous investigators have designed and implemented novel synthetic methods for azaindole core units . This review may offer potential solutions to develop novel and facile methodologies for the azaindole derivatives of biological interest .

Analyse Biochimique

Biochemical Properties

5-Azaindole plays a crucial role in various biochemical reactions, particularly as a kinase inhibitor. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with protein kinases, where it binds to the ATP active site, forming hydrogen bonds through the nitrogen of the pyridine and the secondary amine linked to the azaindole scaffold . This interaction inhibits the kinase activity, thereby modulating various cellular signaling pathways. Additionally, this compound has been shown to inhibit factor VIIa, an enzyme involved in the coagulation cascade .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to regulate apoptosis, cell cycle progression, cytoskeletal rearrangement, differentiation, development, immune response, nervous system function, and transcription . By inhibiting specific kinases, this compound can alter the phosphorylation status of key signaling molecules, leading to changes in gene expression and cellular behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the ATP active site of protein kinases, forming hydrogen bonds that inhibit kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby modulating various cellular processes. Additionally, this compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of kinase activity, resulting in prolonged changes in cellular signaling and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit kinase activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . The therapeutic window of this compound is therefore critical in determining its efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further influence metabolic flux and metabolite levels, impacting overall cellular metabolism. The interaction of this compound with metabolic enzymes can also affect its pharmacokinetics and bioavailability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The distribution of this compound within different cellular compartments can influence its activity and function. For example, its accumulation in the nucleus can enhance its effects on gene expression and transcriptional regulation.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the presence of nuclear localization signals can facilitate the transport of this compound to the nucleus, where it can interact with transcription factors and other nuclear proteins. This localization is essential for its role in regulating gene expression and cellular signaling.

Propriétés

IUPAC Name |

1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-4-9-7-2-3-8-5-6(1)7/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSKXJVMVSSSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181563 | |

| Record name | 1H-Pyrrolo(3,2-c)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

271-34-1 | |

| Record name | 1H-Pyrrolo[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=271-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo(3,2-c)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrolo(3,2-c)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrolo[3,2-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-3-[[2-(4-methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B1197080.png)

![Pyridine, 2-[1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]-, (E)-](/img/structure/B1197084.png)

![5-Hydroxy-2-[[(4-methylphenyl)thio]methyl]-3-benzofurancarboxylic acid ethyl ester](/img/structure/B1197090.png)

![1-methyl-7,8,9,10-tetrahydro-6H-purino[8,7-b][1,3]thiazocine-2,4-dione](/img/structure/B1197091.png)